![molecular formula C23H26N2O3 B5913491 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-(1-phenylethyl)quinoline-3-carboxamide](/img/structure/B5913491.png)
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-(1-phenylethyl)quinoline-3-carboxamide
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Overview
Description
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-(1-phenylethyl)quinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique quinoline structure, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-(1-phenylethyl)quinoline-3-carboxamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo various chemical transformations such as alkylation, acylation, and cyclization to form the desired compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-(1-phenylethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinoline ketones, while reduction of the carbonyl group may produce quinoline alcohols.
Scientific Research Applications
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-(1-phenylethyl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-(1-phenylethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 4-hydroxy-2-oxo-1-pentyl-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide
- 1,3,4-oxadiazole pyrimidines
Uniqueness
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-(1-phenylethyl)quinoline-3-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-(1-phenylethyl)quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15(2)13-14-25-19-12-8-7-11-18(19)21(26)20(23(25)28)22(27)24-16(3)17-9-5-4-6-10-17/h4-12,15-16,26H,13-14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOQWHZMXYQFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC(C)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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